![molecular formula C21H21FN6O2 B2584561 1-[4-(4-{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazin-1-yl)phenyl]ethan-1-one CAS No. 1291868-10-4](/img/structure/B2584561.png)
1-[4-(4-{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazin-1-yl)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazin-1-yl)phenyl]ethan-1-one is a useful research compound. Its molecular formula is C21H21FN6O2 and its molecular weight is 408.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Research into the synthesis of novel 1,2,4-triazole derivatives, including those similar to the specified compound, has shown promising antimicrobial activities against various microorganisms. For example, Bektaş et al. (2007) synthesized 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and observed moderate to good antimicrobial activities against tested organisms (Bektaş et al., 2007). This indicates the potential of such compounds in developing new antimicrobial agents.
Biological Activity and Structure-Activity Relationships
The exploration of novel conazole analogues has expanded to include the synthesis of compounds via green chemistry techniques, offering insights into their biological potentials. Mermer et al. (2018) demonstrated that 1,2,4-triazole derivatives containing a piperazine nucleus exhibit antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities, providing a foundation for future drug discovery (Mermer et al., 2018).
Fluorescent Logic Gates
The development of fluorescent logic gates using compounds that incorporate the 4-amino-N-aryl-1,8-naphthalimide fluorophore and a piperazine receptor demonstrates the compound's utility in biochemical sensing. Gauci and Magri (2022) explored solvent-polarity reconfigurable fluorescent logic gates, highlighting the potential of these molecules in probing cellular membranes and protein interfaces (Gauci & Magri, 2022).
Antitumor Activities
The search for novel antitumor agents has led to the synthesis of 1,2,4-triazole Schiff bases, demonstrating significant inhibitory activity against tumor cells. Ding et al. (2016) found that compounds containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group had good to excellent inhibitory activity, marking them as potential candidates for cancer therapy (Ding et al., 2016).
Antimicrobial Agents
Further research into 1,4-disubstituted 1,2,3-triazole derivatives has revealed their moderate to good antimicrobial activities against various bacterial and fungal strains, suggesting their applicability as antimicrobial agents. Jadhav et al. (2017) highlighted the potential of these compounds in addressing antibiotic resistance (Jadhav et al., 2017).
Mecanismo De Acción
The compound’s mode of action would depend on its specific target. It might inhibit or activate the function of its target protein, leading to downstream effects in various biochemical pathways .
In terms of pharmacokinetics, factors such as the compound’s solubility, stability, and the presence of functional groups like the piperazine ring could influence its absorption, distribution, metabolism, and excretion (ADME) properties .
The result of the compound’s action would depend on the specific cellular or molecular effects induced by its interaction with its target. This could range from changes in cell signaling pathways to the modulation of cellular functions .
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
1-[4-[4-[5-(2-fluoroanilino)triazolidine-4-carbonyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN6O2/c1-14(29)15-6-8-16(9-7-15)27-10-12-28(13-11-27)21(30)19-20(25-26-24-19)23-18-5-3-2-4-17(18)22/h2-9,19-20,23-26H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGKOBKWAJWYPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3C(NNN3)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

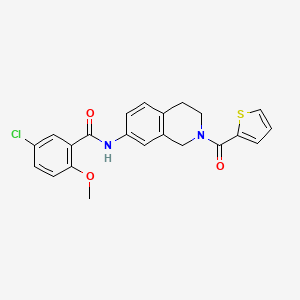

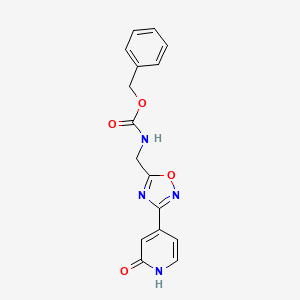

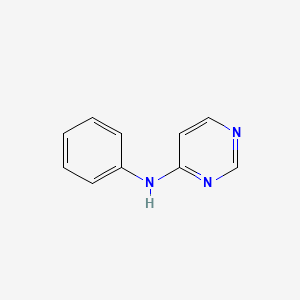

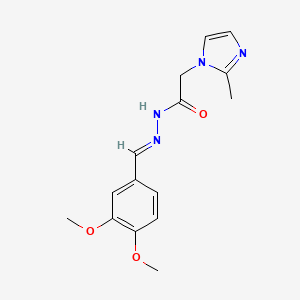
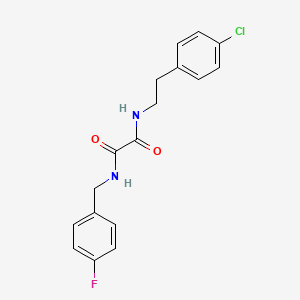

![ethyl N-[(2E)-2-cyano-2-{[(5-iodopyridin-2-yl)amino]methylidene}acetyl]carbamate](/img/structure/B2584495.png)
![9-cyclohexyl-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2584497.png)
![3-[[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2584498.png)

![2-(2,4-dichlorophenoxy)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2584500.png)